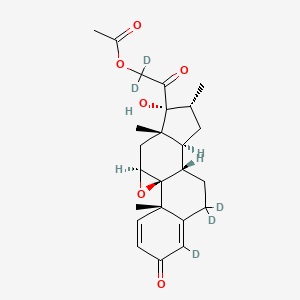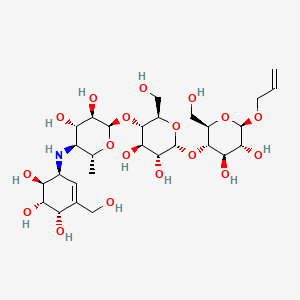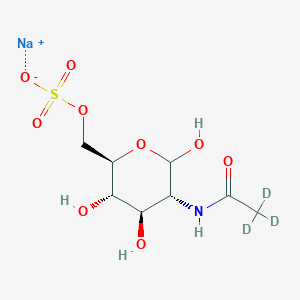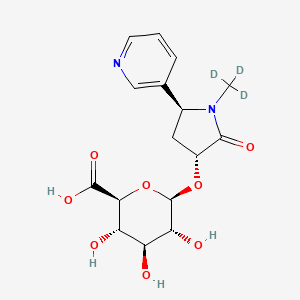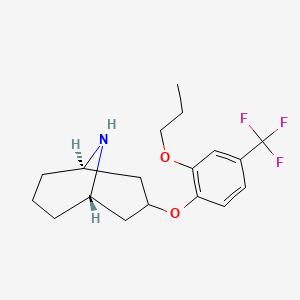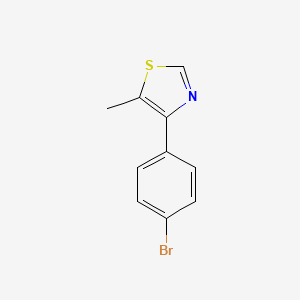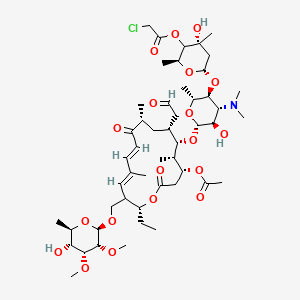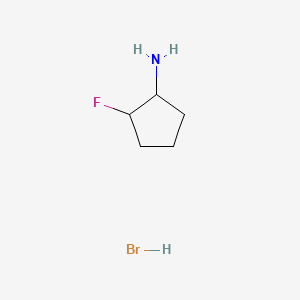
2-Fluorocyclopentan-1-amine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorocyclopentan-1-amine;hydrobromide is a chemical compound with the molecular formula C5H10FN·HBr.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorocyclopentan-1-amine typically involves the conversion of 1,2-fluorocyclopentan-1-ols to 2-fluorocyclopentan-1-amines using the Mitsunobu reaction . This reaction is known for its ability to produce optically pure compounds with high enantioselectivity. The reaction conditions often involve the use of lipases in organic media for enzymatic deracemization, followed by the Mitsunobu reaction to achieve the desired amine .
Industrial Production Methods
Industrial production methods for 2-Fluorocyclopentan-1-amine;hydrobromide are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluorocyclopentan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the amine to corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the amine to its corresponding alcohol or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted amines .
Scientific Research Applications
2-Fluorocyclopentan-1-amine;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and biological pathways.
Industry: The compound is used in the production of various fluorinated materials and intermediates.
Mechanism of Action
The mechanism of action of 2-Fluorocyclopentan-1-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its lipophilicity, selectivity, and duration of action. It interacts with enzymes and other proteins through hydrogen bonding and hydrophobic interactions, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluorocyclopentan-1-amine hydrochloride: Similar in structure but differs in the counterion (hydrochloride instead of hydrobromide).
(1R,2R)-rel-2-Fluorocyclopentan-1-amine Hydrobromide:
Uniqueness
2-Fluorocyclopentan-1-amine;hydrobromide is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H11BrFN |
|---|---|
Molecular Weight |
184.05 g/mol |
IUPAC Name |
2-fluorocyclopentan-1-amine;hydrobromide |
InChI |
InChI=1S/C5H10FN.BrH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H |
InChI Key |
UIDCAUPAKFUCGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)F)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
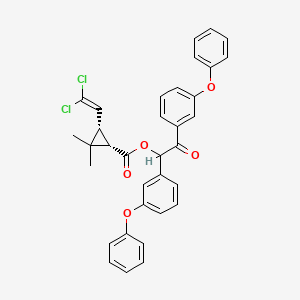
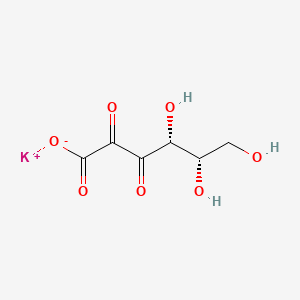
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
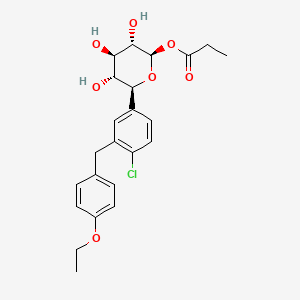
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
